3-Hydrazinylbenzenesulfonamide

Catalog No.
S765443
CAS No.
131774-72-6
M.F
C6H9N3O2S
M. Wt
187.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydrazinylbenzenesulfonamide

CAS Number

131774-72-6

Product Name

3-Hydrazinylbenzenesulfonamide

IUPAC Name

3-hydrazinylbenzenesulfonamide

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

InChI

InChI=1S/C6H9N3O2S/c7-9-5-2-1-3-6(4-5)12(8,10)11/h1-4,9H,7H2,(H2,8,10,11)

InChI Key

QWQDXEPJHSJIQN-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)NN

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)NN

The exact mass of the compound 3-Hydrazinylbenzenesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Hydrazinylbenzenesulfonamide (CAS 131774-72-6) is a highly specialized bifunctional building block characterized by a reactive hydrazine group and a meta-positioned benzenesulfonamide moiety. In pharmaceutical procurement and medicinal chemistry, it serves as a critical precursor for the synthesis of complex nitrogen-containing heterocycles, most notably pyrazoles, pyridazines, and pyrazolo[4,3-c]pyridines. The compound's primary industrial value lies in its ability to directly incorporate a meta-sulfonamide pharmacophore into screening libraries and lead compounds without requiring harsh downstream sulfochlorination steps. It is widely utilized in the development of next-generation Carbonic Anhydrase (CA) inhibitors, COX-2 inhibitor analogs, and multi-target anti-cancer agents, where the precise spatial orientation of the sulfonamide zinc-binding group dictates enzyme binding affinity and isoform selectivity [1].

A common procurement error is substituting 3-hydrazinylbenzenesulfonamide with its more ubiquitous para-isomer, 4-hydrazinylbenzenesulfonamide (the precursor to Celecoxib). While both undergo identical cyclocondensation reactions to form pyrazoles, the resulting products are pharmacologically non-interchangeable. The meta-positioning of the sulfonamide group fundamentally alters the hydrogen-bonding geometry within metalloenzyme active sites. For example, in Carbonic Anhydrase (CA) inhibitor design, meta-sulfamoylphenyl derivatives orient the zinc-binding sulfonamide group to selectively interact with the hydrophobic and hydrophilic halves of tumor-associated isoforms (hCA IX and XII). In contrast, the para-isomer typically exhibits broader, less differentiated binding that off-targets cytosolic isoforms (hCA I and II). Substituting the para-isomer will therefore yield compounds that fail selectivity assays, rendering the synthesized library unviable for targeted oncology applications[1].

Direct Pharmacophore Incorporation vs. Post-Cyclization Sulfochlorination

When synthesizing sulfonamide-bearing pyrazoles, using 3-hydrazinylbenzenesulfonamide allows for the direct, single-step incorporation of the meta-sulfonamide group via Knorr cyclocondensation with 1,3-diketones, typically achieving yields of 70-85%. In contrast, using a generic phenylhydrazine followed by post-cyclization direct sulfochlorination (using chlorosulfonic acid) suffers from poor chemoselectivity and significantly lower yields, often producing complex mixtures of ortho/para isomers and bis-sulfonamides, with isolated yields of the desired mono-sulfonamide dropping to 21-53% [1].

Evidence DimensionSynthetic yield and regioselectivity
Target Compound Data70-85% yield of pure meta-sulfamoylphenyl pyrazole via direct cyclocondensation
Comparator Or BaselineGeneric phenylhydrazine + post-cyclization sulfochlorination (21-53% yield of mixed isomers)
Quantified DifferenceUp to 3-fold improvement in isolated yield and elimination of a harsh downstream functionalization step
ConditionsStandard Knorr pyrazole synthesis (ethanol, reflux) vs. chlorosulfonic acid treatment

Procuring the pre-functionalized meta-hydrazine eliminates low-yielding, hazardous downstream sulfochlorination steps, dramatically improving process efficiency and library purity.

Precursor Suitability for Tumor-Associated Carbonic Anhydrase (hCA IX/XII) Selectivity

The structural geometry provided by 3-hydrazinylbenzenesulfonamide is critical for achieving high selectivity against tumor-associated carbonic anhydrases. Pyrazoles synthesized from this meta-isomer frequently achieve sub-nanomolar inhibition constants (Ki < 1 nM) for hCA IX and XII, while maintaining high Ki values (lower affinity) for the off-target cytosolic hCA II. Comparatively, analogs derived from the para-isomer (4-hydrazinylbenzenesulfonamide) tend to show stronger off-target hCA II inhibition, reducing the selectivity window required for oncology therapeutics [1].

Evidence DimensionhCA IX vs hCA II Selectivity Ratio
Target Compound DataMeta-sulfamoylphenyl derivatives: High selectivity (sub-nanomolar hCA IX affinity with minimal hCA II binding)
Comparator Or BaselinePara-sulfamoylphenyl derivatives (Celecoxib analogs): Lower selectivity (stronger off-target hCA II binding)
Quantified DifferenceMeta-derivatives provide a significantly wider therapeutic window for hypoxic tumor targeting by avoiding hCA II-mediated side effects
ConditionsStopped-flow CO2 hydrase assay

For drug discovery programs targeting hypoxic tumors, procuring the meta-isomer is essential to achieve the required hCA IX/XII selectivity profile.

Enabling Dual-Target (COX-2 / CA) Scaffold Generation

3-Hydrazinylbenzenesulfonamide allows for the synthesis of multi-target directed ligands (MTDLs) that inhibit both COX-2 and Carbonic Anhydrase. While the para-isomer yields potent, highly selective COX-2 inhibitors (like Celecoxib, IC50 ~0.044 µM for COX-2), shifting to the meta-isomer via 3-hydrazinylbenzenesulfonamide maintains low-micromolar COX-2 inhibition while dramatically enhancing the zinc-chelating capability required for potent CA IX inhibition. This balanced dual-action profile is difficult to optimize using the rigid para-sulfonamide geometry [1].

Evidence DimensionDual COX-2 and CA IX Inhibition Profile
Target Compound DataMeta-sulfamoylphenyl pyrazoles: Balanced dual inhibition (nanomolar/low-micromolar for both COX-2 and CA IX)
Comparator Or BaselinePara-isomer (Celecoxib): Highly skewed toward COX-2 with weaker/less selective CA IX optimization
Quantified DifferenceMeta-isomer enables the tuning of dual-target affinity, preventing the complete dominance of COX-2 selectivity seen in para-isomers
ConditionsIn vitro COX-2 fluorometric assay and CA IX stopped-flow assay

Buyers developing multi-target anti-inflammatory or anti-cancer agents must use the meta-isomer to balance the pharmacophore requirements of both target enzymes.

Synthesis of Tumor-Targeted Carbonic Anhydrase (CA IX/XII) Inhibitors

Because the meta-sulfonamide geometry provides superior selectivity for tumor-associated CA IX and XII over off-target cytosolic isoforms, this compound is the optimal precursor for developing hypoxia-targeted oncology therapeutics. It is specifically procured for synthesizing pyrazolo[4,3-c]pyridines and substituted pyrazoles that require precise zinc-binding orientations within the CA active site [1].

Development of Multi-Target Directed Ligands (MTDLs)

In advanced drug discovery targeting complex inflammatory and oncological pathways, 3-hydrazinylbenzenesulfonamide is used to build dual-action scaffolds. It allows researchers to merge COX-2 inhibitory properties with CA inhibition, generating hybrid molecules that overcome the resistance and efficacy limitations of single-target drugs [2].

Streamlined Construction of Sulfonamide Screening Libraries

For contract research organizations (CROs) and industrial process chemists, procuring this pre-functionalized hydrazine eliminates the need for harsh, low-yielding post-cyclization sulfochlorination. It enables the rapid, single-step generation of diverse meta-sulfamoylphenyl heterocycles via standard Knorr cyclocondensation, significantly improving library purity and throughput [3].

XLogP3

-0.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Wikipedia

3-Hydrazinobenzenesulfonamide

Dates

Last modified: 08-15-2023

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